molecular formula C10H14N2O2S B2728689 3-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline CAS No. 91761-20-5

3-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

Cat. No.: B2728689
CAS No.: 91761-20-5
M. Wt: 226.29
InChI Key: JTZFZDZLWRXIGV-UHFFFAOYSA-N
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Description

3-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline: is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is characterized by the presence of a thiazinane ring with a dioxido group and an aniline moiety, making it an interesting subject for studies in various fields such as pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline typically involves the reaction of arylamines with elemental sulfur and carbon dioxide under transition-metal-free conditions. This method allows for the formation of thiazolidin-2-ones and 1,3-thiazinan-2-ones via C–H bond functionalization . Another method involves the treatment of precursors with 1-bromo-3-chloropropane in dimethylformamide (DMF) in the presence of potassium carbonate (K₂CO₃), followed by hydrolysis and coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide group back to a sulfide.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

    1,1-Dioxido-1,2-thiazinan-1,6-naphthyridine: Known for its anti-HIV activity.

    (Z)-Methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate: Exhibits analgesic activity.

    Cephradine: Used as an antibiotic.

    Chlormezanone: Utilized as an anticoagulant.

Uniqueness: 3-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline stands out due to its unique combination of a thiazinane ring with a dioxido group and an aniline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(1,1-dioxothiazinan-2-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c11-9-4-3-5-10(8-9)12-6-1-2-7-15(12,13)14/h3-5,8H,1-2,6-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZFZDZLWRXIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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